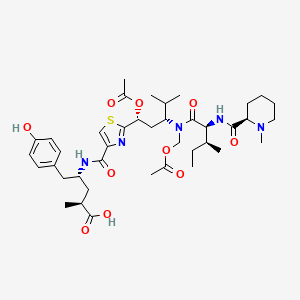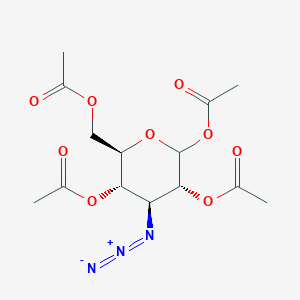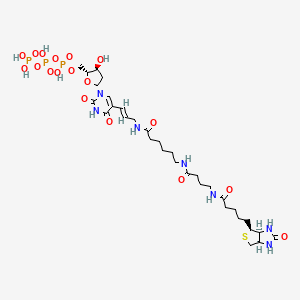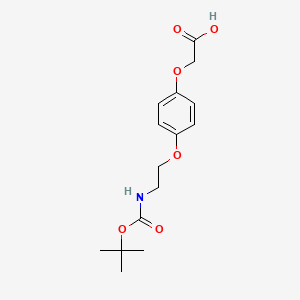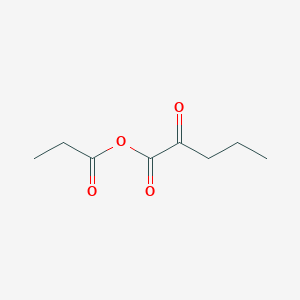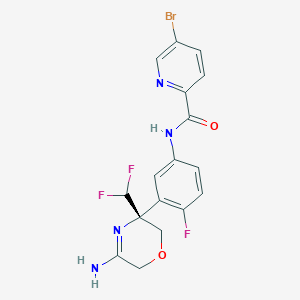
BACE-1 inhibitor 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BACE-1 inhibitor 1 is a compound designed to inhibit the activity of beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1), an aspartic protease involved in the production of amyloid-beta peptides. These peptides are implicated in the formation of amyloid plaques, a hallmark of Alzheimer’s disease. By inhibiting BACE-1, this compound aims to reduce the production of amyloid-beta peptides and potentially slow the progression of Alzheimer’s disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of BACE-1 inhibitor 1 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic routes often employ techniques such as solid-phase peptide synthesis, which allows for the precise assembly of the compound’s structure. Reaction conditions may include the use of specific solvents, catalysts, and temperature controls to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to achieve efficient and reproducible production .
Analyse Des Réactions Chimiques
Types of Reactions
BACE-1 inhibitor 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound .
Applications De Recherche Scientifique
BACE-1 inhibitor 1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of aspartic proteases and to develop new synthetic methodologies.
Biology: Employed in studies to understand the role of BACE-1 in cellular processes and its impact on amyloid-beta production.
Medicine: Investigated as a potential therapeutic agent for the treatment of Alzheimer’s disease, with ongoing clinical trials to assess its efficacy and safety.
Industry: Utilized in the development of diagnostic tools and assays to measure BACE-1 activity and screen for potential inhibitors .
Mécanisme D'action
BACE-1 inhibitor 1 exerts its effects by binding to the active site of BACE-1, thereby preventing the enzyme from cleaving amyloid precursor protein. This inhibition reduces the production of amyloid-beta peptides, which are involved in the formation of amyloid plaques in the brain. The molecular targets of this compound include specific amino acid residues within the active site of the enzyme, and the pathways involved are related to amyloid precursor protein processing and amyloid-beta production .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to BACE-1 inhibitor 1 include other BACE-1 inhibitors such as:
- Verubecestat
- Lanabecestat
- Atabecestat
- Elenbecestat
Uniqueness
This compound is unique in its specific binding affinity and selectivity for BACE-1 compared to other similar compounds. It has been designed to optimize its pharmacokinetic properties, including bioavailability and blood-brain barrier penetration, making it a promising candidate for the treatment of Alzheimer’s disease .
Propriétés
Formule moléculaire |
C17H14BrF3N4O2 |
|---|---|
Poids moléculaire |
443.2 g/mol |
Nom IUPAC |
N-[3-[(3R)-5-amino-3-(difluoromethyl)-2,6-dihydro-1,4-oxazin-3-yl]-4-fluorophenyl]-5-bromopyridine-2-carboxamide |
InChI |
InChI=1S/C17H14BrF3N4O2/c18-9-1-4-13(23-6-9)15(26)24-10-2-3-12(19)11(5-10)17(16(20)21)8-27-7-14(22)25-17/h1-6,16H,7-8H2,(H2,22,25)(H,24,26)/t17-/m0/s1 |
Clé InChI |
WLOOOUPMVOAGDW-KRWDZBQOSA-N |
SMILES isomérique |
C1C(=N[C@@](CO1)(C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)Br)F)C(F)F)N |
SMILES canonique |
C1C(=NC(CO1)(C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)Br)F)C(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


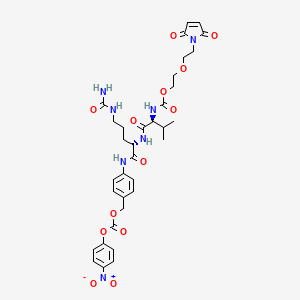
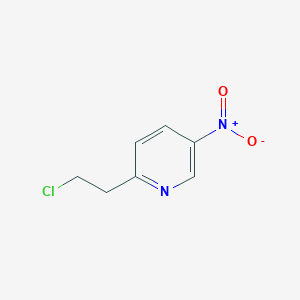
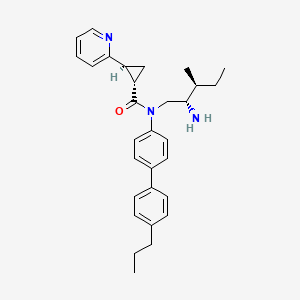
![Acacetin 7-[rhamnosyl-(1->2)-galacturonide]](/img/structure/B12432340.png)
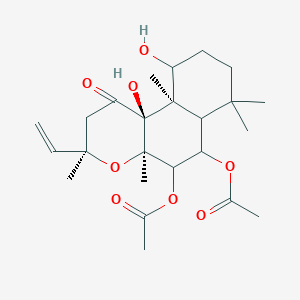
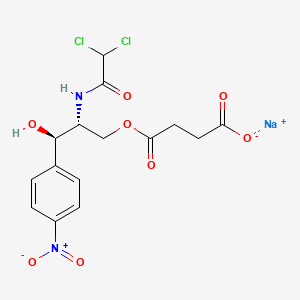
![3,5-bis[(3,5-dibromo-4-hydroxyphenyl)methylidene]oxan-4-one](/img/structure/B12432363.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12432372.png)
